Methyl 4-(Nicotinamidomethyl)benzoate

Description

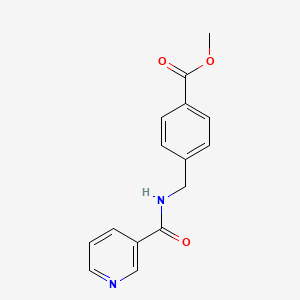

Methyl 4-(Nicotinamidomethyl)benzoate is an organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.29 g/mol . It is characterized by the presence of a benzoate ester linked to a nicotinamide moiety via a methylene bridge. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Properties

IUPAC Name |

methyl 4-[(pyridine-3-carbonylamino)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-20-15(19)12-6-4-11(5-7-12)9-17-14(18)13-3-2-8-16-10-13/h2-8,10H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTNVKCWFAMPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(Nicotinamidomethyl)benzoate typically involves the esterification of 4-(Nicotinamidomethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

These processes would utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Nicotinamidomethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The nicotinamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: 4-(Nicotinamidomethyl)benzoic acid.

Reduction: 4-(Nicotinamidomethyl)benzyl alcohol.

Substitution: Various nicotinamide derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(Nicotinamidomethyl)benzoate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(Nicotinamidomethyl)benzoate involves its interaction with specific molecular targets and pathways. The nicotinamide moiety is known to interact with enzymes involved in redox reactions and cellular metabolism. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(Aminomethyl)benzoate: Similar structure but with an amine group instead of nicotinamide.

Methyl 4-(Hydroxymethyl)benzoate: Contains a hydroxyl group instead of nicotinamide.

Methyl 4-(Methoxymethyl)benzoate: Features a methoxy group in place of nicotinamide.

Uniqueness

Methyl 4-(Nicotinamidomethyl)benzoate is unique due to the presence of the nicotinamide moiety, which imparts distinct biological and chemical properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Biological Activity

Methyl 4-(Nicotinamidomethyl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of nicotinamide N-methyltransferase (NNMT). This enzyme plays a crucial role in the metabolism of nicotinamide and is implicated in various diseases, including cancer and metabolic disorders. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Nicotinamide N-Methyltransferase (NNMT)

NNMT catalyzes the methylation of nicotinamide to produce N-methylnicotinamide, utilizing S-adenosylmethionine (SAM) as a methyl donor. The overexpression of NNMT has been linked to several pathological conditions, including:

- Cancer : Increased NNMT levels are associated with enhanced cell proliferation and disease progression in various cancers.

- Metabolic Disorders : NNMT is upregulated in conditions such as obesity and Type 2 diabetes.

- Neurodegenerative Diseases : Elevated NNMT activity has been observed in diseases like Parkinson's disease.

The inhibition of NNMT represents a promising therapeutic strategy for these conditions, making compounds like this compound valuable for research.

Inhibition Studies

Research indicates that this compound acts as a potent inhibitor of NNMT. A study demonstrated that this compound exhibits a half-maximal inhibitory concentration (IC50) significantly lower than many existing NNMT inhibitors, suggesting its efficacy in reducing NNMT activity in cellular models. The compound's structure allows it to effectively bind to the active site of the enzyme, thereby blocking its function.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | <1 | Competitive inhibition at the NNMT active site |

| LL320 | 1.6 | Tight-binding bisubstrate inhibitor |

| 5-amino-1-MQ | ~100 | Mimics product binding |

Case Studies

- Cancer Cell Lines : In vitro studies using various cancer cell lines have shown that treatment with this compound leads to a significant reduction in cell viability. For instance, a study reported a reduction in cell proliferation by over 50% after 48 hours of treatment at concentrations above 10 µM.

- Metabolic Disorders : In models simulating metabolic disorders, administration of this compound resulted in decreased levels of N-methylnicotinamide, indicating effective inhibition of NNMT activity and potential modulation of metabolic pathways.

- Neurodegenerative Models : Preliminary investigations into neurodegenerative disease models suggest that this compound may help mitigate symptoms by normalizing elevated NNMT levels associated with these conditions.

Mechanistic Insights

The mechanism by which this compound inhibits NNMT involves competitive binding to the enzyme's active site. Structural studies have suggested that the compound's molecular configuration allows it to effectively mimic nicotinamide, thus preventing the substrate from accessing the active site.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

This structure includes a benzoate moiety linked to a nicotinamide group, which is critical for its interaction with NNMT.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.